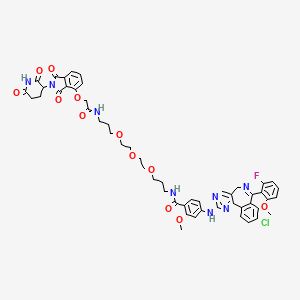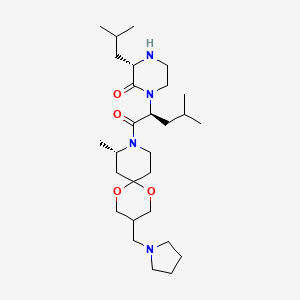
NHS ester-PEG13-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS ester-PEG13-COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an N-hydroxysuccinimide (NHS) ester group and a carboxylic acid (COOH) group linked through a linear PEG chain. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS ester-PEG13-COOH typically involves the reaction of PEG with N-hydroxysuccinimide and a carboxylic acid derivative. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester moiety is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by chromatography and stored under desiccated conditions to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
NHS ester-PEG13-COOH primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction with primary amines is typically carried out in a neutral to slightly basic aqueous buffer (pH 7.2 to 9) to facilitate the formation of the amide bond. Common reagents include phosphate-buffered saline (PBS) and tris-buffered saline (TBS) .
Major Products
The major product of the reaction between this compound and a primary amine is a PEGylated biomolecule with an amide linkage. This modification enhances the solubility, stability, and bioavailability of the biomolecule .
Scientific Research Applications
NHS ester-PEG13-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and therapeutic efficacy of drugs.
Industry: Applied in the development of diagnostic tools, biosensors, and other biotechnological products .
Mechanism of Action
The mechanism of action of NHS ester-PEG13-COOH involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the NHS ester. The PEG chain provides flexibility and solubility, enhancing the overall stability and bioavailability of the conjugated biomolecule .
Comparison with Similar Compounds
Similar Compounds
- NHS ester-PEG5-COOH
- NHS ester-PEG9-COOH
- NHS ester-PEG24-COOH
Uniqueness
NHS ester-PEG13-COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications requiring long circulation times and minimal immunogenicity .
Properties
Molecular Formula |
C33H59NO19 |
|---|---|
Molecular Weight |
773.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C33H59NO19/c35-30-1-2-31(36)34(30)53-33(39)3-4-40-5-6-41-7-8-42-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-22-49-23-24-50-25-26-51-27-28-52-29-32(37)38/h1-29H2,(H,37,38) |
InChI Key |
XFAOBROBPTZANF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)





![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)


![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
